Sp-8-Bromo-cyclic adenosine monophosphate is a synthetic analog of cyclic adenosine monophosphate, specifically designed to activate protein kinase A. It is notable for its metabolic resistance compared to other cyclic adenosine monophosphate derivatives, making it a valuable tool in biochemical research. This compound is utilized primarily in studies related to signal transduction pathways, particularly those involving the modulation of cellular responses through protein kinase A activation.
Sp-8-Bromo-cyclic adenosine monophosphate falls under the category of cyclic nucleotide analogs. It is classified as a potent activator of protein kinase A and has implications in cellular signaling research due to its ability to mimic the effects of natural cyclic adenosine monophosphate.
The synthesis of Sp-8-Bromo-cyclic adenosine monophosphate typically involves multiple steps starting from the purine base. The bromination of the purine base can be achieved using bromine or N-bromosuccinimide under controlled conditions. Following this, cyclization reactions are employed to form the furodioxaphosphinine ring system, often facilitated by specific catalysts and reaction conditions that enhance yield and purity .
The molecular formula of Sp-8-Bromo-cyclic adenosine monophosphate is with a molecular weight of approximately 446.2 g/mol. Its structure features a bromine atom at the 8-position of the cyclic adenosine monophosphate backbone, which contributes to its unique properties compared to other analogs .
Sp-8-Bromo-cyclic adenosine monophosphate undergoes several types of chemical reactions:
Common reagents used in these reactions include:
The products formed from these reactions depend on specific reagents and conditions used during the process.
The mechanism of action for Sp-8-Bromo-cyclic adenosine monophosphate involves its interaction with specific molecular targets within cells. The compound binds to nucleic acids and proteins due to its purine base structure, potentially inhibiting their function. The presence of the bromine atom and the furodioxaphosphinine ring system enhances its reactivity and binding affinity, leading to diverse biological effects .
Sp-8-Bromo-cyclic adenosine monophosphate is characterized by its stability and lipophilicity, which allows it to penetrate cell membranes effectively. It is soluble in aqueous solutions and retains activity across a range of biological systems.
The compound exhibits properties typical of cyclic nucleotide analogs:
Sp-8-Bromo-cyclic adenosine monophosphate has numerous scientific applications:
Sp-8-Br-cAMPS (8-Bromoadenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a structurally engineered cAMP analog distinguished by two critical modifications: axial phosphorothioate stereochemistry and a bromine atom at the C8 position of the adenine ring. The Sp designation refers to the axial (Rp/Sp nomenclature) configuration of the sulfur atom replacing the exocyclic oxygen in the cyclic phosphate group. This stereospecific orientation is crucial for high-affinity binding to the regulatory subunits of protein kinase A (PKA), as confirmed by X-ray crystallography studies [1] [7].
The C8 bromine substitution enhances lipophilicity (logP = 1.66) and electronic properties, shifting the UV absorption maximum to 264 nm (ε = 17,000 L·mol⁻¹·cm⁻¹) [1]. This modification sterically hinders hydrolysis by phosphodiesterases (PDEs) and increases membrane permeability compared to unmodified cAMP or its non-brominated counterpart Sp-cAMPS. The combined structural features confer metabolic stability while preserving the anti conformation of the adenine base relative to the ribose ring, which is optimal for PKA recognition [1] [5].
Table 1: Key Physicochemical Properties of Sp-8-Br-cAMPS
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₀H₁₀BrN₅O₅PS · Na | Bromine and sulfur atoms incorporated |
Molecular Weight | 446.2 g/mol | Confirmed by mass spectrometry |
Absorption Maximum (λₘₐₓ) | 264 nm | Bromine-induced red shift vs. cAMP (λₘₐₓ = 259 nm) |
Molar Extinction Coefficient (ε) | 17,000 L·mol⁻¹·cm⁻¹ | Quantification utility in cellular uptake studies |
Lipophilicity (logP) | 1.66 | 3.5× higher than Sp-cAMPS (logP = 0.47) |
The phosphorothioate backbone modification involves replacing one non-bridging phosphate oxygen with sulfur, creating a chiral center at phosphorus. The Sp isomer configuration mimics the natural cAMP geometry, enabling high-affinity PKA binding (Kd ≈ 50 nM) [1] [8]. This substitution confers exceptional resistance to PDE degradation, with Sp-8-Br-cAMPS exhibiting >90% stability after 24 hours in cellular lysates, compared to <10% for 8-Br-cAMP [5].
The sodium salt formulation (C₁₀H₁₀BrN₅O₅PS · Na) enhances aqueous solubility (≥10 mM in buffer) while maintaining compound stability. The ionic interaction between the phosphorothioate anion and sodium cation reduces susceptibility to enzymatic and chemical hydrolysis. This stabilization is critical for biological applications, as evidenced by consistent PKA activation (EC₅₀ = 360 nM) across cell-based assays [1] [2]. Storage at -20°C preserves integrity for >24 months without detectable decomposition via HPLC (>99% purity) [1].
Table 2: Functional Advantages of Molecular Modifications
Modification | Functional Impact | Biological Consequence |
---|---|---|
Phosphorothioate (Sp) | • PDE resistance (t₁/₂ >24 h) • Stereoselective PKA activation | Sustained intracellular signaling Reduced off-target effects |
C8 Bromine | • Increased logP (1.66 vs. 0.47 in Sp-cAMPS) • Enhanced membrane permeability | 5× faster cellular uptake vs. Sp-cAMPS Effective at nanomolar concentrations |
Sodium Salt | • Aqueous solubility ≥10 mM • Stabilized crystalline structure | Simplified experimental dosing Long-term storage stability |
The stereochemical divergence between Sp and Rp isomers of 8-Br-cAMPS results in diametrically opposed biological activities, providing essential tools for cAMP pathway dissection:
Regulation of ion channel activity in pancreatic β-cells [1]
Rp-8-Br-cAMPS (equatorial S configuration) functions as a competitive PKA antagonist by occupying cAMP binding sites without inducing subunit dissociation. It exhibits preferential inhibition of PKA type I (Kd = 110 nM) over type II (Kd = 850 nM) [8] [9]. Applications include:
The isomers' near-identical molecular weights (446.2 g/mol) and lipophilicity (Sp logP=1.66; Rp logP=1.47) facilitate direct comparison in cellular assays. Their distinct biological profiles are exemplified in T-cell studies: Sp-isomer increases apoptosis 4-fold in B-precursor cells by downregulating Mcl-1 expression, while the Rp-isomer antagonizes this effect [6].
Table 3: Functional Comparison of Sp- and Rp-8-Br-cAMPS Isomers
Property | Sp-8-Br-cAMPS | Rp-8-Br-cAMPS |
---|---|---|
Stereochemistry | Axial phosphorothioate | Equatorial phosphorothioate |
PKA Interaction | Full agonist (EC₅₀ = 360 nM) | Competitive antagonist (Kd = 110 nM) |
Primary Applications | • PKA pathway activation • Immune cell modulation • Metabolic studies | • PKA signaling blockade • HIV T-cell function restoration • Kinase mechanism validation |
Key Experimental Findings | • 94% apoptosis induction at 1 mM [6] • 80% suppression of SEB-induced IFN-γ at 100 μM [2] | • Reverses Sp-isomer-induced apoptosis [6] • Restores monocyte effector function in HIV [9] |
Concluding Remarks
The strategic molecular engineering of Sp-8-Br-cAMPS—combining C8 bromination, axial phosphorothioate stereochemistry, and sodium stabilization—yields a metabolically resistant, membrane-permeant PKA agonist with exceptional research utility. Its stereochemical precision enables targeted dissection of cAMP-dependent pathways, while the Rp-isomer counterpart provides a critical tool for validation of PKA-specific effects. These isomers collectively advance the toolkit for probing kinase signaling in immune regulation, metabolic control, and cellular differentiation [1] [5] [8].
Compound Names in Article:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7